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Compound of Interest

Compound Name:
3-Iodo-1H-indazole-5-carboxylic

acid

Cat. No.: B1326384 Get Quote

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with numerous

derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-

inflammatory, and antiviral properties.[1] Specifically, 3-aryl-1H-indazoles are of significant

interest in drug development programs as potent kinase inhibitors.[1] Kinases are crucial

enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer. The

PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and metabolism, is a

primary target for many 3-aryl-1H-indazole-based inhibitors.[1]

The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for

synthesizing these target molecules.[1] This palladium-catalyzed reaction enables the efficient

introduction of diverse aryl and heteroaryl groups at the C-3 position of the indazole core by

coupling a 3-iodo-1H-indazole derivative with an organoboron reagent, such as an arylboronic

acid.[1] This document provides detailed protocols and application notes for the synthesis of 3-

aryl-1H-indazoles using 3-iodo-1H-indazole-5-carboxylic acid as the starting material.

Application in Drug Development: Targeting Kinase
Signaling Pathways
3-Aryl-1H-indazole derivatives are frequently designed to target components of the

PI3K/Akt/mTOR signaling pathway.[1] By inhibiting kinases within this cascade, these
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compounds can disrupt cancer cell signaling, leading to programmed cell death (apoptosis)

and the suppression of tumor growth. The ability to easily diversify the C-3 substituent through

Suzuki coupling is crucial for developing extensive structure-activity relationship (SAR) studies

to optimize inhibitor potency and selectivity.[1]
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1. Combine Reactants
(Indazole, Boronic Acid, Base)

2. Add Solvent & Degas
(e.g., Ar bubble for 15-30 min)

3. Add Pd Catalyst
(Under Inert Atmosphere)

4. Heat Reaction
(e.g., 100 °C with stirring)

5. Monitor Progress
(TLC or LC-MS)

6. Work-up
(Quench, Extract)

7. Purify
(Column Chromatography)

8. Characterize Product
(NMR, HRMS)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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